An In-depth Technical Guide to 2,4-Difluoro-6-nitrobenzamide (CAS 1803809-01-9)
An In-depth Technical Guide to 2,4-Difluoro-6-nitrobenzamide (CAS 1803809-01-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-6-nitrobenzamide is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized benzene ring, featuring two electron-withdrawing fluorine atoms, a nitro group, and an amide moiety, presents a unique electronic and structural profile. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group can serve as a versatile synthetic handle for further chemical modifications or as a pharmacophore in its own right. The amide group provides a key hydrogen bonding motif crucial for molecular recognition at biological targets.
Physicochemical Properties
| Property | Predicted Value | Remarks |
| Molecular Formula | C₇H₄F₂N₂O₃ | - |
| Molecular Weight | 202.12 g/mol | Based on atomic weights. |
| Appearance | White to pale yellow solid | Typical for nitroaromatic compounds. |
| Melting Point | 150-170 °C | Estimated based on related nitrobenzamides. |
| Boiling Point | > 300 °C | Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | The polar nitro and amide groups are offset by the aromatic ring. |
| pKa | ~17 (amide proton) | The electron-withdrawing groups increase the acidity of the amide N-H. |
Synthesis and Mechanism
A plausible and efficient synthesis of 2,4-Difluoro-6-nitrobenzamide can be envisioned starting from the corresponding carboxylic acid, 2,4-Difluoro-6-nitrobenzoic acid. This transformation involves the activation of the carboxylic acid followed by amination.
Proposed Synthetic Pathway
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂), to form an acyl chloride intermediate, which is then reacted with ammonia.
Caption: Proposed synthesis of 2,4-Difluoro-6-nitrobenzamide.
Experimental Protocol
Step 1: Synthesis of 2,4-Difluoro-6-nitrobenzoyl chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Difluoro-6-nitrobenzoic acid (1.0 eq).
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Add an excess of thionyl chloride (SOCl₂, 3-5 eq) and a catalytic amount of dimethylformamide (DMF).
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Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,4-Difluoro-6-nitrobenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.
Causality: The use of thionyl chloride in the presence of DMF (Vilsmeier-Haack conditions) is a standard and highly efficient method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active electrophilic species.
Step 2: Synthesis of 2,4-Difluoro-6-nitrobenzamide
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Dissolve the crude 2,4-Difluoro-6-nitrobenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
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Slowly add an excess of concentrated aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2,4-Difluoro-6-nitrobenzamide as a solid.
Causality: The acyl chloride is a highly reactive electrophile. The nucleophilic ammonia readily attacks the carbonyl carbon, displacing the chloride and forming the stable amide bond. The reaction is typically fast and high-yielding.
Potential Applications in Drug Discovery
Substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The specific structural features of 2,4-Difluoro-6-nitrobenzamide suggest its potential as a scaffold or intermediate in several therapeutic areas.
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Enzyme Inhibition: The benzamide moiety is a common feature in many enzyme inhibitors, including PARP inhibitors and histone deacetylase (HDAC) inhibitors. The fluorine and nitro substituents can be tailored to optimize interactions with the target protein's active site.
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Antibacterial Agents: Certain nitroaromatic compounds exhibit antibacterial activity. The nitro group can be bioreduced in hypoxic environments, characteristic of some bacterial infections, to generate reactive nitrogen species that are toxic to the bacteria.
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Kinase Inhibitors: The benzamide scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.
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Chemical Probes and PROTACs: The nitro group can be readily reduced to an amine, providing a synthetic handle for the attachment of linkers in the development of chemical probes or Proteolysis Targeting Chimeras (PROTACs).
Caption: Potential applications of the core molecule.
Safety and Handling
Based on data from structurally related nitroaromatic and fluorinated compounds, 2,4-Difluoro-6-nitrobenzamide should be handled with care in a well-ventilated laboratory fume hood.
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Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1][2]
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Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2,4-Difluoro-6-nitrobenzamide represents a promising, albeit underexplored, chemical entity with significant potential for the development of novel therapeutics and research tools. This guide provides a foundational understanding of its properties, a logical synthetic strategy, and highlights its potential applications. Further experimental validation of its physicochemical properties and biological activities is warranted to fully unlock its potential in the field of drug discovery.
References
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